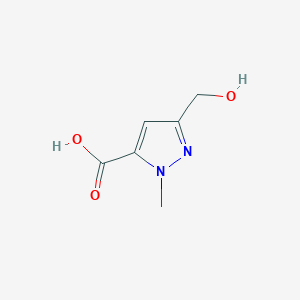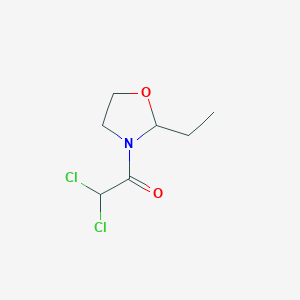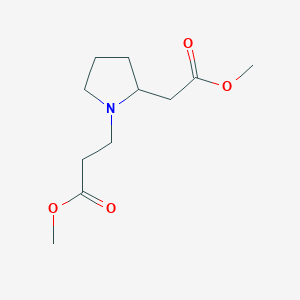
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C11H19NO4. It is a derivative of propanoic acid and contains a pyrrolidine ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
Starting Materials: 3-pyrrolidinylpropanoic acid and methanol.
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the methoxy-oxoethyl group, making it less versatile in certain reactions.
Ethyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(2-oxoethyl)pyrrolidin-1-yl)propanoate: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Methyl 3-(2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both the methoxy and oxoethyl groups, which enhance its reactivity and versatility in various chemical and biological applications
Eigenschaften
CAS-Nummer |
1258431-36-5 |
|---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
methyl 3-[2-(2-methoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)5-7-12-6-3-4-9(12)8-11(14)16-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
RDEBIGSNNYUJQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN1CCCC1CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


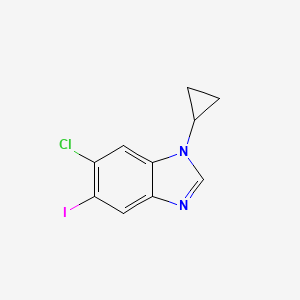
![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
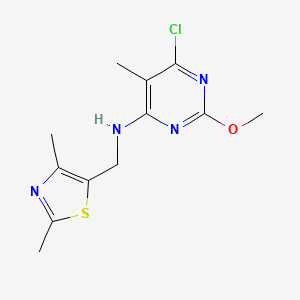
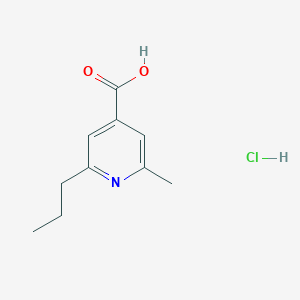
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)

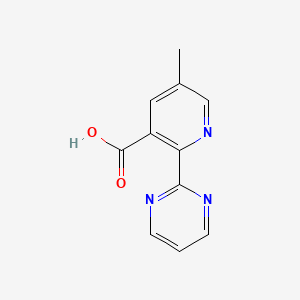
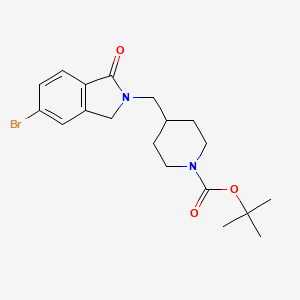

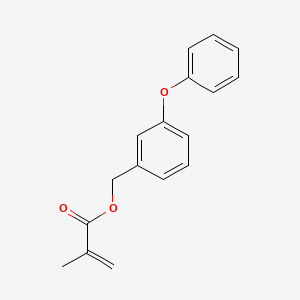
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
